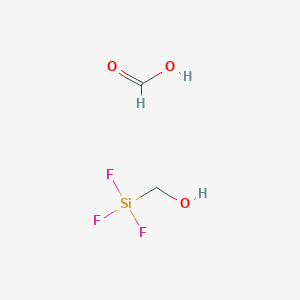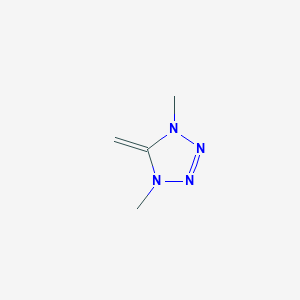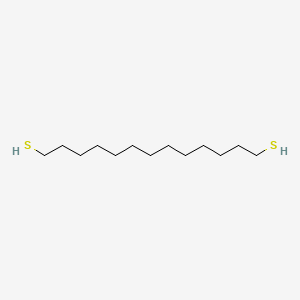
Tridecane-1,13-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecane-1,13-dithiol: is an organosulfur compound characterized by the presence of two thiol (−SH) functional groups at the first and thirteenth positions of a tridecane backbone. This compound is part of the dithiol family, which is known for its unique chemical properties and reactivity due to the presence of thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecane-1,13-dithiol can be synthesized through various methods. One common approach involves the oxidation of tridecane-1,13-dicarboxylic acid or its esters using specific oxidizing agents . Another method includes the ring-opening reaction of condensation products of furfural and acetone with trifluoromethanesulfonic salt, followed by saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tridecane-1,13-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers and thioesters.
Scientific Research Applications
Chemistry: Tridecane-1,13-dithiol is used as a reagent in organic synthesis, particularly in the formation of thioethers and thioesters. It also serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the study of redox reactions and thiol-disulfide exchange processes. It is also investigated for its potential therapeutic applications due to its ability to interact with biological thiols.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of tridecane-1,13-dithiol involves its thiol groups, which can undergo redox reactions to form disulfides. This interconversion between thiol and disulfide forms plays a crucial role in various biochemical processes, including protein folding and cellular redox homeostasis . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparison with Similar Compounds
Benzene-1,2-dithiol: An aromatic dithiol with thiol groups on adjacent carbon atoms.
Propane-1,3-dithiol: A simple aliphatic dithiol with thiol groups on the first and third carbon atoms.
Dimercaprol: A dithiol used in chelation therapy for heavy metal poisoning.
Uniqueness: Tridecane-1,13-dithiol is unique due to its long aliphatic chain and the positioning of thiol groups at the terminal positions. This structure imparts distinct chemical properties and reactivity compared to other dithiols, making it valuable in specific applications such as corrosion inhibition and redox studies .
Properties
CAS No. |
152996-46-8 |
|---|---|
Molecular Formula |
C13H28S2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
tridecane-1,13-dithiol |
InChI |
InChI=1S/C13H28S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
InChI Key |
CITYNMLIOBJLMN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCS)CCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


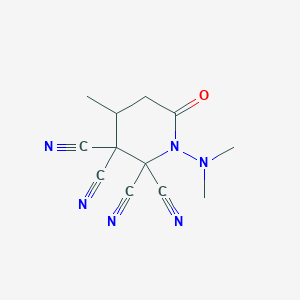
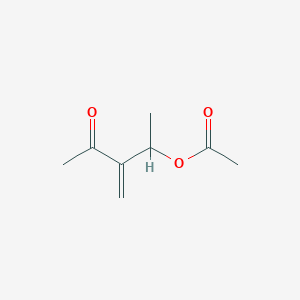
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
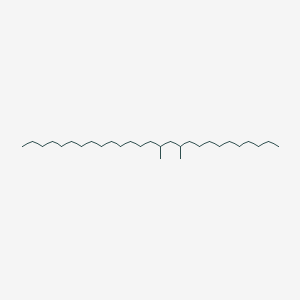
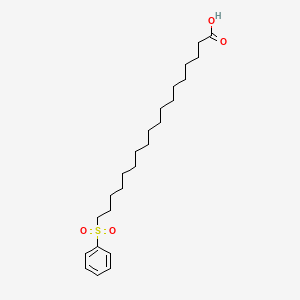
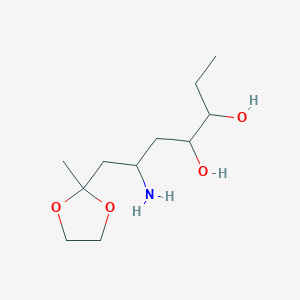
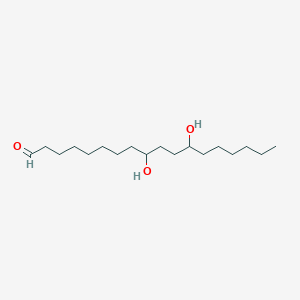
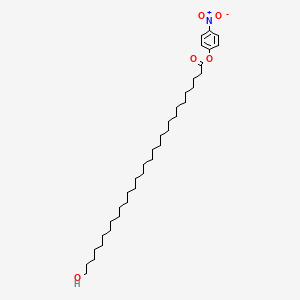
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
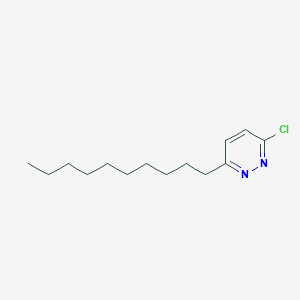
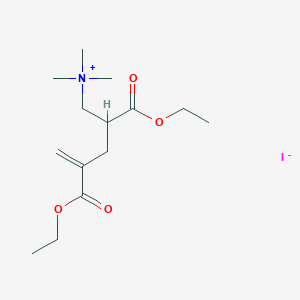
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
